molecular formula C24H28N6O2 B2998240 3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione CAS No. 887030-07-1

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione

Cat. No. B2998240
CAS RN: 887030-07-1
M. Wt: 432.528
InChI Key: VCRPQWVSDRJCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione, also known as MPP, is a synthetic compound that has been studied for its potential use in treating various diseases. It belongs to a class of compounds called purine analogs, which have been used in the development of several drugs.

Scientific Research Applications

Luminescent Properties and Electron Transfer

Research on naphthalimides with piperazine substituents, such as the study by Gan et al. (2003), highlights the luminescent properties and photo-induced electron transfer capabilities of these compounds. The study synthesized novel piperazine substituted naphthalimide model compounds and demonstrated their potential as pH probes due to characteristic fluorescence quantum yields. These findings suggest applications in fluorescence spectroscopy and imaging technologies, where precise environmental sensitivity is crucial (Gan, Chen, Chang, & Tian, 2003).

Molecular Motions and Shielding Effects

The work by Frigerio, Rae, and Wong (1982) on piperazine-2,5-diones explored how the aromatic ring's shielding effects change with temperature. This study provides insights into molecular dynamics and interactions that could be relevant for the design of molecular sensors or in the field of materials science, where understanding the influence of temperature on molecular structures is vital (Frigerio, Rae, & Wong, 1982).

Chemosensitization in Antibacterial Research

Matys et al. (2015) evaluated amine derivatives of imidazolidine-4-ones, including piperazine derivatives, for their ability to enhance antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This research indicates the potential for compounds with similar structural features to be used in developing new strategies to combat antibiotic resistance (Matys et al., 2015).

Fluorescent Bioactive Compound Synthesis

The synthesis and characterization of naphthalene-1,8-dicarboxylic acid derivatives by Nicolescu et al. (2020) delve into their spectroscopic properties for use in bio-imaging studies. These compounds exhibit positive solvatochromism and are considered for developing fluorescent bioactive compounds. This research underscores the utility of such structures in the creation of imaging agents and probes for biological applications (Nicolescu et al., 2020).

Transition Metal Ion Chemosensors

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based compounds for their molecular recognition abilities towards transition metal ions. The study demonstrates the potential of these compounds as chemosensors, particularly for detecting Cu2+ ions, highlighting their applicability in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

properties

IUPAC Name

3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-3-11-30-20-21(27(2)24(32)26-22(20)31)25-23(30)29-14-12-28(13-15-29)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,3,11-16H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRPQWVSDRJCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.